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Compound of Interest

Compound Name: Dipropanoic acid

Cat. No.: B8529689 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the spectroscopic characteristics of a molecule and its synthetic precursors is

paramount. This guide provides an objective, data-driven comparison of the spectroscopic

profiles of "Dipropanoic acid" (assumed to be Propanoic Anhydride), and its key precursors,

Propanoic Acid and 2-Bromopropane. By examining their unique fingerprints in Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the

structural transformations that occur during synthesis.

This comparative analysis relies on experimental data to highlight the distinct spectroscopic

features of each compound, offering a valuable resource for reaction monitoring, quality

control, and structural verification.

At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR

spectroscopy, and Mass Spectrometry for Propanoic Acid, Propanoic Anhydride, and 2-

Bromopropane.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Propanoic Acid 11.7 Singlet 1H -COOH

2.38 Quartet 2H -CH₂-

1.16 Triplet 3H -CH₃

Propanoic

Anhydride
2.45 Quartet 4H -CH₂-

1.15 Triplet 6H -CH₃

2-Bromopropane 4.3 Septet 1H -CHBr-

1.7 Doublet 6H -CH₃

Table 2: ¹³C NMR Spectroscopic Data

Compound Chemical Shift (δ) ppm Assignment

Propanoic Acid 180.9 C=O

27.6 -CH₂-

9.1 -CH₃

Propanoic Anhydride 171.8 C=O

28.5 -CH₂-

8.8 -CH₃

2-Bromopropane[1][2] 45.4 -CHBr-[1]

28.5 -CH₃[1]

Table 3: Infrared (IR) Spectroscopy Data
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Compound Absorption Band (cm⁻¹) Functional Group

Propanoic Acid 3300-2500 (broad) O-H (Carboxylic Acid)

1725-1700 C=O (Carboxylic Acid)

Propanoic Anhydride 1818 and 1751
C=O (Anhydride, symmetric

and asymmetric stretching)

2-Bromopropane ~550 C-Br

Table 4: Mass Spectrometry (Electron Ionization) Data

Compound Molecular Ion (M⁺) m/z
Key Fragment Ions (m/z)
and Proposed Structures

Propanoic Acid 74

73 ([M-H]⁺), 57 ([M-OH]⁺), 45

([COOH]⁺), 29 ([CH₃CH₂]⁺)[3]

[4]

Propanoic Anhydride 130

73 ([CH₃CH₂CO]⁺), 57

([CH₃CH₂CO]⁺ - O), 45, 29

([CH₃CH₂]⁺)

2-Bromopropane
122, 124 (due to ⁷⁹Br/⁸¹Br

isotopes)

43 ([CH(CH₃)₂]⁺, base peak),

79/81 ([Br]⁺)[5]

Experimental Corner: The How-To of Spectroscopic
Analysis
The data presented in this guide are typically acquired using standard laboratory

instrumentation and protocols. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecules.

Instrumentation: A 300 MHz or higher field NMR spectrometer.
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Protocol for ¹H and ¹³C NMR:

Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence (e.g., zgpg30). A longer relaxation delay (e.g., 2-5 seconds) and a larger number

of scans (e.g., 128 or more) are typically required due to the lower natural abundance and

smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory or salt plates (NaCl or KBr).

Protocol for Liquid Samples (Neat):

Background Spectrum: Record a background spectrum of the empty ATR crystal or clean

salt plates to subtract atmospheric and instrumental interferences.

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal

or between two salt plates to form a thin film.

Spectrum Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹. Co-

add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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Data Analysis: Identify the characteristic absorption bands and assign them to specific

functional groups based on their position, intensity, and shape.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion

source, typically via direct injection or through a gas chromatograph (GC) inlet.

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.[6]

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

Detection and Spectrum Generation: Detect the ions and generate a mass spectrum that

plots the relative abundance of each ion as a function of its m/z value.

Data Interpretation: Identify the molecular ion peak (if present) and analyze the

fragmentation pattern to deduce the structure of the molecule.[7]

Visualizing the Connections: Synthesis and Logic
The following diagrams, generated using the DOT language, illustrate the synthetic relationship

between the precursors and the final product, as well as a logical workflow for spectroscopic

analysis.
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Caption: Synthetic pathway from precursors to Propanoic Anhydride.
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Caption: Logical workflow for spectroscopic structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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